An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its Isomers: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocycle 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its isomers represent a significant scaffold in modern medicinal chemistry. Combining the structural features of both a pyridine ring and a tetrahydropyran moiety, these compounds serve as versatile building blocks in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its key positional isomers, with a focus on their role in drug discovery and development.
Introduction: The Significance of the Tetrahydropyranyl-Pyridine Scaffold
The integration of saturated heterocyclic rings, such as tetrahydropyran (THP), into drug candidates is a widely employed strategy to modulate physicochemical properties. The THP moiety can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can optimize interactions with biological targets. When coupled with the aromatic and polar nature of a pyridine ring, the resulting tetrahydropyranyl-pyridine scaffold offers a unique combination of properties that are highly desirable in drug design. Pyridine and its derivatives are integral components of numerous pharmaceuticals, prized for their ability to engage in hydrogen bonding and their use as bioisosteric replacements for other aromatic systems.[1][2] The convergence of these two important pharmacophores in 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its isomers has led to their exploration in a variety of therapeutic areas.
Isomer Identification and Physicochemical Properties
The position of the tetrahydropyran substituent on the pyridine ring significantly influences the molecule's properties and its potential biological activity. The three main positional isomers are the 3-substituted, 4-substituted, and 2-substituted derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-(Tetrahydro-2H-pyran-4-yl)pyridine | 26684-66-2 | C₁₀H₁₃NO | 163.22 | Purity: 95% |
| 4-(Tetrahydro-2H-pyran-4-yl)pyridine | 26684-56-0 | C₁₀H₁₃NO | 163.22 | Boiling Point: 257-266 °C, Melting Point: 45.7 °C, Water Solubility: 3.48e-2 mol/L[3][4] |
| 2-(Tetrahydro-2H-pyran-4-yl)pyridine | Not readily available | C₁₀H₁₃NO | 163.22 | Data for the direct 2-pyridyl isomer is not readily available. A related structure, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, has a CAS number of 4677-18-3.[5] |
Note: The physicochemical data for the 3- and 2-isomers are not as extensively reported in publicly available literature as for the 4-isomer. The data for the 4-isomer is provided for comparative purposes.
The structural differences between these isomers are illustrated below:
Figure 1: Chemical structures of the positional isomers.
Synthesis and Methodologies
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its isomers can be approached through several established synthetic strategies in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
General Synthetic Approaches
Two primary retrosynthetic disconnections can be envisioned for the construction of the tetrahydropyranyl-pyridine core:
-
Formation of the C-C bond between the two rings: This is a common and versatile approach, often employing cross-coupling reactions or the addition of an organometallic pyridine species to a tetrahydropyran-4-one derivative.
-
Construction of one of the heterocyclic rings onto a pre-existing substituted precursor.
The first approach is generally more prevalent in the literature for the synthesis of these specific compounds.
Figure 2: Retrosynthetic analysis of 3-(Tetrahydro-2H-pyran-4-yl)pyridine.
Experimental Protocol: Synthesis via Grignard Reaction
A common and effective method for the synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyridine involves the Grignard reaction between a 3-pyridylmagnesium halide and tetrahydropyran-4-one, followed by dehydration and reduction.
Step 1: Formation of the Grignard Reagent
The Grignard reagent, 3-pyridylmagnesium bromide, is prepared from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[6]
-
Materials: 3-bromopyridine, magnesium turnings, anhydrous THF, iodine (as an initiator).
-
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or with gentle heating until the magnesium is consumed.
-
Step 2: Reaction with Tetrahydropyran-4-one
The prepared Grignard reagent is then reacted with tetrahydropyran-4-one.
-
Materials: 3-Pyridylmagnesium bromide solution, tetrahydropyran-4-one, anhydrous THF.
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of tetrahydropyran-4-one in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Step 3: Dehydration and Reduction
The resulting tertiary alcohol is often not isolated but is directly subjected to dehydration to form an unsaturated intermediate, which is then reduced to the final product.
-
Materials: Reaction mixture from Step 2, acidic workup solution (e.g., aqueous ammonium chloride), reducing agent (e.g., hydrogen gas with a palladium catalyst).
-
Procedure:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
The crude tertiary alcohol can be dehydrated under acidic conditions.
-
The resulting unsaturated pyridine derivative is then reduced. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
The final product is purified by column chromatography.
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Figure 3: Workflow for the synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyridine.
Alternative Synthetic Routes: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction provides another powerful method for the synthesis of these compounds.[7] This typically involves the reaction of a pyridine boronic acid or ester with a halogenated tetrahydropyran, or vice versa, in the presence of a palladium catalyst and a base. This method offers excellent functional group tolerance and is widely used in the pharmaceutical industry.[8]
Spectroscopic Characterization
The structural elucidation of 3-(Tetrahydro-2H-pyran-4-yl)pyridine and its isomers relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for both the pyridine and tetrahydropyran rings. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the tetrahydropyran ring will be in the upfield region, with the protons adjacent to the oxygen atom being the most deshielded.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will also display distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the tetrahydropyran ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information, often involving cleavage of the tetrahydropyran ring.[9]
Applications in Drug Discovery and Development
The tetrahydropyranyl-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities.
Inhibition of TGF-β Type I Receptor (ALK5)
A significant area of application for derivatives of 3-(Tetrahydro-2H-pyran-4-yl)pyridine is in the development of inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). ALK5 plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer. Several studies have reported the design and synthesis of potent and selective ALK5 inhibitors based on the 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold, demonstrating the importance of the tetrahydropyranyl-pyridine moiety for achieving high inhibitory activity.[10]
Other Therapeutic Areas
The versatility of the tetrahydropyranyl-pyridine scaffold suggests its potential in a broader range of therapeutic targets. The pyridine ring can act as a hydrogen bond acceptor and can be readily functionalized to modulate the compound's properties. The tetrahydropyran ring can improve pharmacokinetic properties. This combination makes these compounds attractive for screening against various targets in areas such as neurodegenerative diseases, inflammation, and infectious diseases. The incorporation of a tetrahydropyran moiety has also been explored in the development of hepatitis virus inhibitors.[11]
Figure 4: Therapeutic applications of the 3-(Tetrahydro-2H-pyran-4-yl)pyridine scaffold.
Conclusion
3-(Tetrahydro-2H-pyran-4-yl)pyridine and its positional isomers are valuable building blocks for medicinal chemists and drug development professionals. Their synthesis can be achieved through robust and scalable methods, such as the Grignard reaction and Suzuki-Miyaura cross-coupling. The unique combination of a pyridine and a tetrahydropyran ring imparts favorable physicochemical and pharmacokinetic properties, making this scaffold a promising starting point for the design of novel therapeutics targeting a range of diseases. Further exploration of the biological activities of these compounds is likely to uncover new and valuable applications in the future.
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